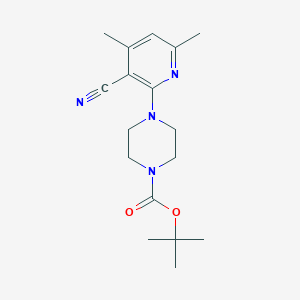

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protecting group and a substituted pyridine ring. The pyridine moiety is functionalized with a cyano group at position 3 and methyl groups at positions 4 and 5. This structure is commonly utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive molecules due to its ability to engage in hydrogen bonding and π-stacking interactions . The tert-butyl group enhances solubility in organic solvents, facilitating purification and subsequent synthetic modifications.

Properties

IUPAC Name |

tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-12-10-13(2)19-15(14(12)11-18)20-6-8-21(9-7-20)16(22)23-17(3,4)5/h10H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAONHLNBNXCGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2CCN(CC2)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate involves the reaction of tert-butyl chloroformate with 3-cyano-4,6-dimethylpyridin-2-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the tert-butoxycarbonyl group.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.

Scientific Research Applications

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate exhibits diverse biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its interaction with various molecular targets:

Mechanism of Action:

The cyano group and the pyridine ring can interact with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance that influences binding affinity and selectivity towards specific biological targets .

Therapeutic Applications:

- Anticancer Activity: Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects: The ability to cross the blood-brain barrier makes this compound a candidate for neuroprotective therapies.

- Antimicrobial Properties: Some derivatives have displayed antimicrobial activity against various pathogens.

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that tert-butyl derivatives of pyridine exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection

In preclinical trials, compounds similar to this compound showed protective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Industrial Applications

The compound's unique properties allow for its use in various industrial applications:

Mechanism of Action

The mechanism by which tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate exerts its effects involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during subsequent synthetic steps. The compound’s chemoselectivity is attributed to the electronic and steric properties of the tert-butoxycarbonyl group, which preferentially reacts with amines over other functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications on the Pyridine Ring

The compound’s pyridine substituents differentiate it from analogous derivatives. Key comparisons include:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (e.g., CN, NO₂): The cyano group in the target compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution. In contrast, nitro groups (e.g., in ) further polarize the ring but may reduce stability under basic conditions .

- Methyl vs. Bulkier Groups: Methyl groups at positions 4 and 6 provide moderate steric hindrance, balancing reactivity and solubility. Compounds with bulkier substituents (e.g., phenyl in ) exhibit lower solubility in polar solvents .

- Halogenated Derivatives (e.g., F, Cl): Fluorinated analogs (e.g., ) show improved metabolic stability due to fluorine’s electronegativity, while chlorinated derivatives () are prone to elimination reactions .

Crystallographic and Conformational Analysis

The tert-butyl group and piperazine ring conformation significantly influence packing in the solid state. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate () adopts a chair conformation for the piperazine ring, stabilized by intramolecular hydrogen bonding. Similar behavior is expected for the target compound, though methyl groups may introduce torsional strain .

Biological Activity

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, chemical properties, biological activities, and potential applications in various fields.

- Molecular Formula : C17H24N4O

- Molecular Weight : 304.40 g/mol

- CAS Number : 946385-45-1

- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a cyano group attached to a pyridine ring.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis:

- Starting Materials : The reaction begins with 3-cyano-4,6-dimethylpyridine and piperazine.

- Reagents : Common reagents include tert-butyl chloroformate for introducing the tert-butyl group.

- Conditions : The reaction is generally carried out in organic solvents like dichloromethane or tetrahydrofuran, often requiring catalysts such as triethylamine to facilitate the reaction.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group and the phenyl-substituted pyridine ring can modulate enzyme activity, while the tert-butyl group influences binding affinity due to steric hindrance.

Pharmacological Studies

Recent studies have highlighted several pharmacological properties:

-

Anticancer Activity :

- In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including leukemia (MOLT-4) and lung adenocarcinoma (A549) cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation .

- A comparative study indicated that it has a higher potency than some existing chemotherapeutic agents .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound in MOLT-4 cells. The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to standard chemotherapeutics.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) significantly lower than those for traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate?

- Methodology : The synthesis typically involves sequential nucleophilic substitutions and protection/deprotection strategies. For example:

Piperazine Core Functionalization : React tert-butyl piperazine-1-carboxylate with halogenated pyridine derivatives (e.g., 3-cyano-4,6-dimethyl-2-chloropyridine) under basic conditions (e.g., triethylamine in THF) to introduce the pyridyl moiety.

Cyano Group Introduction : Use cyanogen bromide or similar reagents under controlled pH to incorporate the cyano group at the 3-position of the pyridine ring.

- Key Considerations : Optimize reaction time (e.g., 1–24 hours) and temperature (e.g., 60–80°C) to balance yield and purity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Structural Elucidation :

- NMR Spectroscopy : Assign peaks for the tert-butyl group (δ 1.40–1.50 ppm), pyridine protons (δ 6.8–8.2 ppm), and piperazine backbone (δ 3.0–3.8 ppm) .

- HPLC : Monitor purity (>97%) using a C18 column with a methanol/water gradient .

Q. What are the primary research applications of this compound in academic settings?

- Pharmacological Studies : Acts as a precursor for enzyme inhibitors (e.g., phosphoglycerate dehydrogenase) or receptor modulators. Its cyano and tert-butyl groups enhance binding to hydrophobic pockets in target proteins .

- Chemical Biology : Used to design fluorescent probes or radioligands by functionalizing the piperazine nitrogen .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the coupling of the pyridyl moiety to the piperazine core?

- Root Causes :

- Steric Hindrance : Bulky tert-butyl groups may slow nucleophilic substitution. Mitigate by using polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis to enhance reactivity .

- Competing Side Reactions : Protect reactive sites (e.g., pyridine nitrogen) with Boc groups before coupling, then deprotect post-reaction .

- Case Study : In a related synthesis, replacing THF with dioxane and adding CsCO increased yields from 26% to 63% .

Q. How to resolve contradictions in spectral data (e.g., unexpected -NMR shifts) for intermediates?

- Diagnostic Steps :

2D NMR (COSY, HSQC) : Differentiate between rotational isomers of the piperazine ring or confirm regiochemistry of the pyridyl group .

X-ray Crystallography : Use SHELX programs to resolve ambiguities in crystal structures, especially for stereoisomers or tautomeric forms .

- Example : A study on tert-butyl piperazine derivatives revealed that axial-equatorial isomerism in the piperazine ring caused split NMR peaks, resolved via variable-temperature NMR .

Q. What strategies optimize reaction conditions for introducing the cyano group while minimizing byproducts?

- Experimental Design :

- Solvent Selection : Use acetonitrile or DCM to stabilize intermediates and reduce hydrolysis of the cyano group.

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for cross-coupling reactions or employ photoredox catalysis for milder conditions .

- Data-Driven Optimization :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| NaCN, DMF, 80°C | 45 | 90 | [2] |

| CuCN, DCM, RT | 62 | 95 | [17] |

Q. How to design analogues of this compound for structure-activity relationship (SAR) studies?

- Scaffold Modifications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.